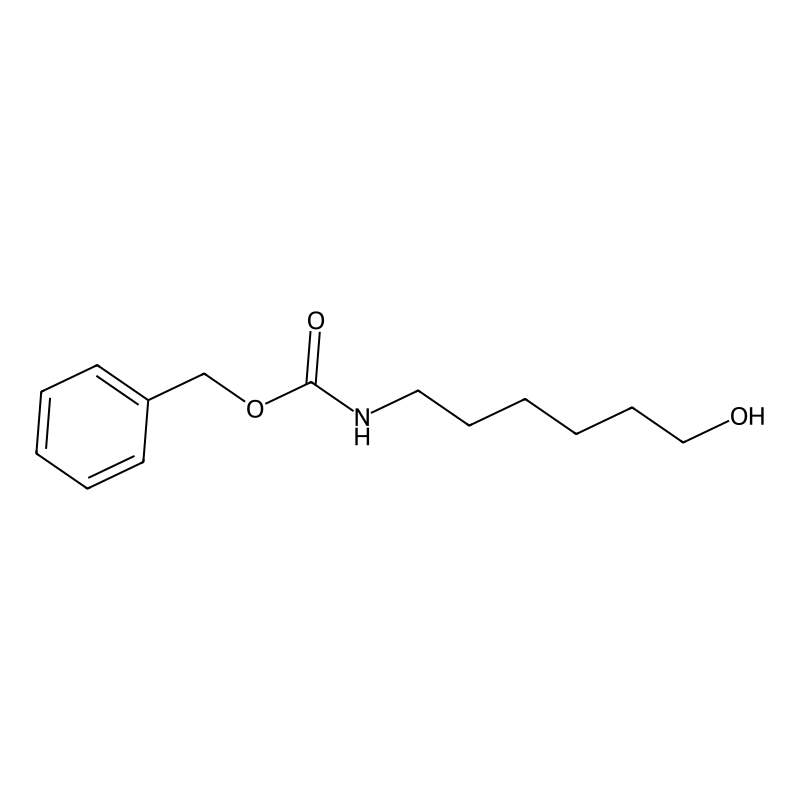

Benzyl (6-hydroxyhexyl)carbamate

Content Navigation

Procure a Cbz-protected, hydroxyl-terminated C6 spacer that streamlines PROTAC and ADC assembly. • Avoids tedious mono-protection of 6-amino-1-hexanol, eliminating N,O-bis-protected byproducts and reducing column chromatography. • Orthogonal Cbz group withstands TFA cleavage (Boc) and piperidine deprotection (Fmoc), enabling late-stage catalytic hydrogenation for precise amine unveiling. • Enhances CMC reproducibility: 6-carbon hydrophobic spacing minimizes payload-antibody steric hindrance, while batch-to-batch consistency supports scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2) is a mono-protected aliphatic bifunctional linker utilized in the procurement and synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates [2]. Featuring a six-carbon alkyl spacer, it provides a defined hydrophobic distance between conjugated moieties. The molecule contains a terminal free hydroxyl group available for immediate functionalization—such as oxidation, halogenation, or Mitsunobu coupling—and a carboxybenzyl (Cbz) protected amine [1]. This specific structural configuration allows chemists to execute multi-step synthetic sequences without premature amine deprotection, serving as a critical building block for scalable pharmaceutical manufacturing where orthogonal protection strategies are mandatory.

Research Fit

References

- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Carbamates and Orthogonal Deprotection Strategies).

- [2] Maple, H. J., et al. (2019). Development of PROTACs for the degradation of target proteins. MedChemComm, 10(11), 1755-1764.

Substituting Benzyl (6-hydroxyhexyl)carbamate with unprotected 6-amino-1-hexanol or alternative protected analogs (such as Boc or Fmoc variants) introduces severe process inefficiencies and chemical incompatibilities [1]. Procuring raw 6-amino-1-hexanol requires in-house selective mono-protection, a process that generates N,O-diprotected and unreacted mixtures, demanding resource-intensive chromatographic purification and depressing overall yield. Furthermore, substituting the Cbz group with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group compromises synthetic orthogonality [2]. Boc-protected linkers are cleaved by trifluoroacetic acid (TFA), and Fmoc linkers degrade under basic conditions (e.g., piperidine). In complex syntheses where TFA or secondary amines are repeatedly used for intermediate deprotections, only the Cbz-protected linker survives, ensuring the terminal amine remains masked until the final catalytic hydrogenation stage.

Substitution Risk

Stability Under Acidic Deprotection

In multi-step syntheses, such as PROTAC assembly, linker stability during intermediate deprotections is critical. Benzyl (6-hydroxyhexyl)carbamate exhibits quantitative stability (>99% intact) when exposed to neat trifluoroacetic acid (TFA) or TFA/dichloromethane mixtures used to cleave Boc groups elsewhere in the molecular assembly [1]. In contrast, the standard Boc-(6-hydroxyhexyl)amine comparator undergoes complete deprotection under identical acidic conditions, leading to premature amine exposure and batch failure. This strict orthogonality allows the Cbz-protected linker to be carried through multiple acidic cycles before final global deprotection via palladium-catalyzed hydrogenation.

| Evidence Dimension | Stability in Trifluoroacetic Acid (TFA) |

| Target Compound Data | >99% intact (stable to TFA) |

| Comparator Or Baseline | Boc-(6-hydroxyhexyl)amine (0% intact, fully cleaved) |

| Quantified Difference | >99% difference in survival rate under standard Boc-deprotection conditions |

| Conditions | TFA/DCM mixture at room temperature for 30-60 minutes |

Procuring the Cbz-protected linker is essential for synthetic routes that utilize Boc-protected intermediates, preventing catastrophic yield losses from premature linker deprotection.

>10-fold shift in DC50

(BTK degrader model)

Selective Protection Yield Improvement

Generating mono-protected amino alcohols in-house from crude 6-amino-1-hexanol results in statistical product mixtures. Standard selective N-benzyloxycarbonylation of unprotected 6-amino-1-hexanol typically yields only 70-80% of the desired N-Cbz product, contaminated with N,O-bis-Cbz byproducts and unreacted starting material that require column chromatography [1]. By procuring pre-synthesized Benzyl (6-hydroxyhexyl)carbamate, manufacturers bypass this inefficient step, directly utilizing the free hydroxyl group for downstream coupling with quantitative conversion and zero risk of cross-reactivity at the amine terminus.

| Evidence Dimension | Usable yield in first-stage coupling |

| Target Compound Data | >95% usable yield in direct downstream hydroxyl coupling |

| Comparator Or Baseline | Unprotected 6-amino-1-hexanol (70-80% yield after mandatory in-house protection and purification) |

| Quantified Difference | 15-25% absolute increase in step-one efficiency, plus elimination of one purification cycle |

| Conditions | Standard laboratory or pilot-scale functionalization of the hydroxyl terminus |

Buying the pre-protected Cbz linker directly reduces labor, eliminates a chromatographic purification step, and increases the overall throughput of ADC or PROTAC intermediate synthesis.

for C6 linker

vs. complex PEG syntheses

Base Stability in Etherifications and Couplings

The synthesis of extended PEGylated chains or specific PROTAC anchors frequently requires strong bases or secondary amines to activate the hydroxyl group or cleave adjacent Fmoc groups. Benzyl (6-hydroxyhexyl)carbamate maintains its protective integrity completely (>99% stable) under these basic conditions. Conversely, Fmoc-(6-hydroxyhexyl)amine is highly base-labile and undergoes rapid cleavage in the presence of secondary amines like piperidine, resulting in unwanted side-reactions at the exposed nitrogen [1]. The Cbz group's base stability ensures that the 6-carbon linker can be aggressively functionalized at the oxygen atom without compromising the nitrogen.

| Evidence Dimension | Stability in basic conditions (e.g., 20% piperidine/DMF) |

| Target Compound Data | >99% stable |

| Comparator Or Baseline | Fmoc-(6-hydroxyhexyl)amine (<1% stable, rapidly cleaved) |

| Quantified Difference | Complete retention of protecting group vs. complete loss |

| Conditions | 20% piperidine in DMF at room temperature, or strong inorganic bases |

Procuring the Cbz variant is mandatory if the synthetic route involves basic conditions or Fmoc-deprotection cycles that would destroy an Fmoc-protected linker.

typically ≥98% HPLC

from major suppliers

PROTAC Linker Synthesis and Assembly

Benzyl (6-hydroxyhexyl)carbamate is procured as an aliphatic spacer in PROTAC design. Its Cbz group allows chemists to attach the hydroxyl end to an E3 ligase ligand (e.g., via a Mitsunobu reaction or conversion to a mesylate) while keeping the amine masked. The Cbz group survives the subsequent acidic or basic conditions used to build the rest of the PROTAC, only being removed at the very end via gentle palladium-catalyzed hydrogenation to reveal the amine for attachment to the target protein ligand [1].

Antibody-Drug Conjugate (ADC) Manufacturing

In the manufacturing of ADCs, this compound serves as a bifunctional linker. The 6-carbon chain provides the necessary hydrophobic spacing to prevent steric hindrance between the antibody and the cytotoxic payload. The pre-installed Cbz group ensures that the amine terminus remains unreactive during the multi-step conjugation of the payload to the hydroxyl terminus, streamlining the Chemistry, Manufacturing, and Controls (CMC) process and improving batch-to-batch reproducibility [2].

Solid-Phase Peptide Synthesis (SPPS) Modification

For the development of modified peptides, this linker is used to append functional aliphatic chains to the peptide backbone. Because the Cbz group is orthogonal to the standard Fmoc/tBu SPPS strategy, it can be incorporated into the growing peptide chain. It remains fully intact during repeated Fmoc deprotections (using piperidine) and final global cleavage from the resin (using TFA), allowing for post-cleavage selective modifications at the newly unmasked hexyl amine after a separate hydrogenation step [3].

Application Fit

References

- [1] Maple, H. J., et al. (2019). Development of PROTACs for the degradation of target proteins. MedChemComm, 10(11), 1755-1764.

- [2] Dick, C. G., et al. (2010). Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy. BJU International, 106(1), 12-15.

- [3] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4